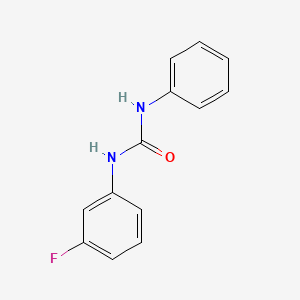

1-(3-Fluorophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEWHBHXLLTMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302460 | |

| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-79-8 | |

| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(3-Fluorophenyl)-3-phenylurea and Analogues

The construction of the this compound scaffold and its derivatives relies on several key organic reactions. These pathways offer versatility and efficiency in generating a library of related compounds.

Synthesis via Isocyanate Intermediate Reactions (e.g., Phenyl Isocyanate with Amines)

A primary and widely utilized method for synthesizing 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine. beilstein-journals.orgnih.gov In the case of this compound, this can be achieved by reacting phenyl isocyanate with 3-fluoroaniline (B1664137) or by reacting 3-fluorophenyl isocyanate with aniline (B41778). nih.govorgsyn.org This reaction is typically straightforward and proceeds with high yield. nih.gov

The general procedure involves dissolving the selected amine, such as 3-fluoroaniline, in a suitable solvent, often with a base like triethylamine, and then adding the isocyanate, for instance, phenyl isocyanate. nih.govnih.gov The reaction mixture is usually stirred at room temperature to allow for the formation of the urea (B33335) linkage. nih.govrsc.org The versatility of this method allows for the synthesis of a wide array of analogs by simply varying the starting amine and isocyanate. nih.govasianpubs.org For example, a range of substituted phenyl isocyanates can be reacted with different anilines to produce a library of diaryl ureas. asianpubs.org

Table 1: Examples of Urea Synthesis via Isocyanate-Amine Reaction

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Phenyl Isocyanate | 3-Fluoroaniline | This compound | - | nih.gov |

| 1-(Isocyanatomethyl)adamantane | 3-Fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea | 92 | nih.gov |

| Phenyl Isocyanate | 3-Nitroaniline | 1-(3-Nitrophenyl)-3-phenylurea | - | rsc.org |

Data table generated based on the text.

Curtius Rearrangement-Based Approaches for Urea Formation

The Curtius rearrangement provides an alternative and powerful route to isocyanates, which are key intermediates in urea synthesis. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The resulting isocyanate can then be trapped by an amine to form the desired urea derivative. nih.govwikipedia.org

This method is particularly valuable when the desired isocyanate is not commercially available or is unstable. The process starts with a carboxylic acid, which is converted to an acyl azide. This transformation can be achieved using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov The acyl azide then undergoes the Curtius rearrangement upon heating to form the isocyanate, which is immediately reacted with an amine present in the reaction mixture to yield the unsymmetrical urea. nih.govacs.org This "one-pot" procedure is efficient and avoids the isolation of the potentially hazardous isocyanate intermediate. nih.gov The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. nih.govnih.gov

Table 2: Key Steps in Curtius Rearrangement for Urea Synthesis

| Step | Description | Key Reagents |

| 1 | Carboxylic Acid to Acyl Azide | Diphenylphosphoryl azide (DPPA) |

| 2 | Acyl Azide to Isocyanate (Rearrangement) | Heat |

| 3 | Isocyanate Trapping | Amine |

Data table generated based on the text.

Nucleophilic Addition Reactions in Urea Scaffold Construction

The formation of the urea bond is fundamentally a nucleophilic addition reaction. libretexts.org In the context of isocyanate chemistry, the amine acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group. libretexts.org This attack leads to the formation of a tetrahedral intermediate which then rearranges to the stable urea product.

Beyond the isocyanate route, other methods also rely on nucleophilic addition. For instance, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used. nih.gov These reagents react with one equivalent of an amine to form a carbamoyl (B1232498) chloride or an activated carbamate (B1207046) intermediate, respectively. This intermediate is then susceptible to nucleophilic attack by a second amine to form the urea. This stepwise approach allows for the synthesis of unsymmetrical ureas. nih.gov Another approach involves the direct reaction of primary amides with an amine in the presence of a hypervalent iodine reagent like phenyliodine diacetate, which facilitates the coupling. mdpi.com

Cycloaddition Reactions in Urea Scaffold Derivatization

While not a primary method for the initial construction of the this compound core, cycloaddition reactions can be employed for the derivatization of the urea scaffold. These reactions are powerful tools for creating cyclic and heterocyclic structures. For example, a [3+2] cycloaddition of N-cyclopropylurea with α-alkylstyrenes has been reported, utilizing the urea moiety as a redox-active directing group under photocatalysis. nih.gov This type of reaction allows for the introduction of complex ring systems onto the urea backbone, leading to significant structural diversification. nih.gov The general principle of cycloaddition involves the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. youtube.com

Multi-Step Organic Chemistry Sequences for Complex Fluorophenyl Urea Derivatives

The synthesis of more complex analogs of this compound often requires multi-step synthetic sequences. aip.org These sequences allow for the introduction of various functional groups and structural motifs onto the basic fluorophenyl urea framework. For instance, a multi-step synthesis could start with the construction of a complex amine or isocyanate precursor, which is then used in the final urea-forming step. researchgate.netnih.gov

An example of a multi-step synthesis could involve the initial preparation of a substituted aniline through a series of reactions, such as nitration, reduction, and other functional group interconversions. nih.gov This custom-synthesized aniline can then be reacted with a suitable isocyanate to yield the target complex urea derivative. nih.gov These multi-step approaches are essential for exploring the structure-activity relationships of fluorophenyl urea derivatives in various applications, including drug discovery. aip.orgresearchgate.net

Design Principles for Structural Diversification and Analog Preparation

The design of new analogs of this compound is guided by several principles aimed at systematically exploring the chemical space and optimizing desired properties. These principles include functional group scanning, scaffold hopping, and the introduction of conformational constraints.

Another design principle involves modifying the core urea linker. This can include the synthesis of thiourea (B124793) analogs, where the carbonyl oxygen is replaced by a sulfur atom, or the incorporation of the urea moiety into a larger heterocyclic system. researchgate.net Deconstruction of a complex ring system into a more accessible acyl urea scaffold can also be a strategy to generate novel analogs. mdpi.com Furthermore, principles of diversity-oriented synthesis (DOS) can be applied, where a common intermediate is used to generate a wide range of structurally diverse molecules through different reaction pathways. nih.gov This approach aims to maximize the structural diversity of the synthesized library of compounds. nih.gov

Functional Group Interconversions and Derivatization Strategies on the Urea Backbone

The urea moiety, -NH-C(O)-NH-, forms the backbone of this compound and presents multiple sites for chemical modification. The two nitrogen atoms and the carbonyl group are key handles for functional group interconversions and derivatization. These transformations are pivotal for modulating the physicochemical and biological properties of the parent molecule and for creating analogues with novel characteristics. Strategies primarily focus on N-alkylation, N-acylation, and transformations of the carbonyl group.

N-Alkylation and N-Acylation

The hydrogen atoms on the urea nitrogens can be substituted through reactions with electrophiles. N-alkylation is a common strategy employed in the derivatization of phenylurea compounds, often for analytical purposes. For instance, phenylurea herbicides are frequently alkylated to enhance their thermal stability and volatility, making them suitable for analysis by gas chromatography (GC). researchgate.net This process typically involves deprotonation of the urea nitrogen with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like iodoethane. researchgate.net This converts the secondary amine functionalities of the urea into tertiary amines.

Another significant derivatization strategy is N-acylation. The reaction of the urea's N-H groups with acylating agents, such as acid anhydrides, leads to the formation of N-acylurea derivatives. A notable example is the use of heptafluorobutyric anhydride (B1165640) for the derivatization of phenylureas, which facilitates their detection in analytical protocols. researchgate.net

The synthesis of more complex analogues demonstrates the versatility of N-substitution. For example, derivatives like 1-(3-aminopropyl)-1-(3-fluorophenyl)-3-phenylurea have been documented, indicating that alkyl chains containing other functional groups can be introduced onto the urea nitrogen. nih.gov Similarly, N-O bonds can be formed, as seen in compounds like 3-(4-fluorophenyl)-1-methoxy-1-phenylurea, which represents an N-alkoxylation of the urea backbone. nih.gov

| Transformation Type | Reactant Core | Reagent(s) | Product Type | Purpose / Example | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Phenylurea | 1. Sodium Hydride (NaH) 2. Iodoethane | N,N'-Dialkylated Phenylurea | Analytical Derivatization for GC | researchgate.net |

| N-Acylation | Phenylurea | Heptafluorobutyric anhydride | N-Acyl Phenylurea | Analytical Derivativation | researchgate.net |

| N-Functionalized Alkylation | 1-(3-fluorophenyl)amine precursor | Precursor of 3-aminopropyl group | 1-(3-aminopropyl)-1-(3-fluorophenyl)-3-phenylurea | Synthesis of Analogues | nih.gov |

| N-Alkoxylation | Phenylurea precursor | Methoxyamine derivative | N-methoxy-N-phenylurea | Synthesis of Analogues | nih.gov |

Carbonyl Group Transformations

While less common than N-substitutions, the urea carbonyl group can also undergo chemical transformations. The most direct interconversion is the conversion of the urea to a thiourea, replacing the oxygen atom with a sulfur atom. This can be achieved by reacting the urea with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Alternatively, the corresponding thiourea can be synthesized directly by using phenyl isothiocyanate instead of phenyl isocyanate during the initial synthetic step. The synthesis of thiourea analogues, such as 1-(4-aminophenyl)-3-phenylthiourea, has been documented in the literature for related compounds. researchgate.net

Reduction of the urea carbonyl is a more challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Such reactions are generally harsh and can lead to a variety of products depending on the specific substrate and reaction conditions.

| Transformation Type | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Thionation | This compound | Lawesson's Reagent or P₄S₁₀ | 1-(3-Fluorophenyl)-3-phenylthiourea | researchgate.net |

| Reduction (Potential) | This compound | Lithium Aluminum Hydride (LiAlH₄) | Aminals or Formamidines | imperial.ac.uk |

Advanced Structural Characterization

X-ray Crystallography Studies of Urea-Based Compounds

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For urea (B33335) derivatives, it provides invaluable insights into molecular shape, the spatial relationship between aromatic rings, and the non-covalent interactions that dictate the crystal's architecture.

Analysis of Molecular Conformation and Dihedral Angles

This arrangement is quantified by the dihedral angle between the planes of the aromatic rings. In a closely related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the fluorophenyl and nitrophenyl ring planes was determined to be a mere 6.51(9)°. nih.gov This near-coplanar arrangement suggests a preference for a relatively flat molecular conformation in the crystalline state. For N,N'-diphenylureas, a trans,trans conformation is typically observed in both solid-state and solution studies. nih.gov The introduction of substituents, like the fluorine atom in 1-(3-Fluorophenyl)-3-phenylurea, can influence these angles through steric and electronic effects, but a generally planar conformation is expected.

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The crystal structure of urea-based compounds is heavily influenced by intermolecular hydrogen bonds. rsc.orgexlibrisgroup.com The urea group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). wikipedia.org This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks that are fundamental to the crystal packing.

In the solid state, the oxygen center of a urea molecule is typically engaged in two N-H···O hydrogen bonds. wikipedia.org This leads to the formation of characteristic supramolecular synthons, such as chains or tapes, which then pack together to form the three-dimensional crystal lattice. mdpi.com For instance, the crystal structure of 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov

Polymorphism and Crystal Engineering of Urea Derivatives

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. mdpi.com This phenomenon is common in flexible molecules like phenylureas, where different conformations or different hydrogen-bonding arrangements can lead to various packing motifs. mdpi.com The specific crystalline form obtained can be influenced by factors such as solvent choice and crystallization temperature.

Crystal engineering seeks to understand and control these intermolecular interactions to design crystals with desired properties. rsc.orgexlibrisgroup.com By analyzing the preferred hydrogen-bonding patterns and other interactions of the urea functionality, it is possible to predict and target specific crystal structures. mdpi.com For example, disrupting molecular planarity by introducing certain substituents can alter crystal packing energy and, consequently, physical properties like solubility. nih.gov The study of polymorphism in urea derivatives is crucial as different polymorphs can exhibit variations in stability and other material characteristics.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry verifies the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a primary tool for the structural assignment of organic molecules in solution. researchgate.net For this compound, ¹H-NMR and ¹³C-NMR spectra provide a complete map of the proton and carbon environments, respectively.

In the ¹H-NMR spectrum, distinct signals are expected for the aromatic protons on both the phenyl and 3-fluorophenyl rings, as well as for the N-H protons of the urea linkage. nih.govnih.gov The chemical shifts and coupling patterns of the aromatic protons are characteristic of their substitution pattern. The N-H protons typically appear as broad singlets.

The ¹³C-NMR spectrum shows signals for each unique carbon atom. nih.govnih.gov The carbonyl carbon of the urea group is particularly characteristic, appearing at a downfield chemical shift (typically 150-160 ppm). rsc.org The carbons of the aromatic rings appear in the 110-145 ppm range, with those directly bonded to the electronegative fluorine atom or nitrogen atoms showing distinct chemical shifts. Fluorine-carbon coupling (J-coupling) can also be observed for the carbons in the fluorophenyl ring, providing further structural confirmation. nih.govmdpi.com

Table 1: Predicted NMR Data for this compound This table presents representative, predicted chemical shift (δ) values based on data from analogous phenylurea compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H-NMR | N-H protons | 8.5 - 9.5 (broad singlets) |

| Aromatic protons (Phenyl ring) | 7.0 - 7.6 | |

| Aromatic protons (Fluorophenyl ring) | 6.8 - 7.4 | |

| ¹³C-NMR | C=O (Urea) | ~153 |

| Aromatic carbons | 105 - 145 | |

| C-F (Fluorophenyl ring) | ~163 (with ¹JCF coupling) |

Mass Spectrometry (MS) in Compound Verification

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). rsc.org This technique is crucial for confirming that the desired product has been synthesized. Electrospray ionization (ESI) is a soft ionization technique commonly used for urea derivatives. It typically results in the observation of the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.org For this compound (molecular formula C₁₃H₁₁FN₂O), the expected exact mass is approximately 230.0855 u. The observation of a peak corresponding to this mass (or its protonated/sodiated adducts) in the mass spectrum provides strong evidence for the compound's identity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule and to analyze its vibrational modes. The IR spectrum provides valuable information about the molecular structure of this compound by revealing the characteristic absorption frequencies associated with its constituent bonds.

The vibrational spectrum of this compound is complex, owing to the presence of two phenyl rings and a central urea moiety. The analysis of its IR spectrum involves the assignment of specific absorption bands to the stretching and bending vibrations of its various functional groups. These assignments are typically based on established group frequency charts and comparative analysis with structurally related compounds.

Detailed Research Findings:

The interpretation of the IR spectrum of this compound relies on identifying the key vibrational modes. The primary functional groups contributing to the spectrum are the N-H and C=O groups of the urea linkage, the C-N bonds, the aromatic C-H and C=C bonds of the phenyl rings, and the C-F bond on the fluorophenyl ring.

N-H Stretching Vibrations: The urea group (-NH-CO-NH-) exhibits characteristic N-H stretching vibrations. These typically appear as strong to medium intensity bands in the region of 3300-3500 cm⁻¹. In solid-state spectra, the presence of intermolecular hydrogen bonding can cause these bands to be broad and shifted to lower wavenumbers. For secondary amides and ureas, a single sharp band is often observed. libretexts.org

C=O (Amide I) Stretching: The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in the spectrum of ureas. This strong absorption typically occurs in the range of 1670-1780 cm⁻¹. libretexts.org For solid phenylurea compounds, this band is often observed around 1680-1730 cm⁻¹, influenced by factors such as hydrogen bonding and the electronic effects of the phenyl substituents.

N-H Bending and C-N Stretching (Amide II and III): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is found in the region of 1550-1620 cm⁻¹. The Amide III band, resulting from a more complex mix of C-N stretching and N-H bending, appears in the 1200-1350 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic rings contribute several characteristic bands. The C-H stretching vibrations of the phenyl rings are expected to appear as multiple weak to medium bands in the 3000-3100 cm⁻¹ region. pressbooks.pub The aromatic C=C stretching vibrations give rise to a series of absorptions, typically of variable intensity, in the 1450-1600 cm⁻¹ range. pressbooks.pub

C-F Stretching and Bending: The presence of the fluorine atom on one of the phenyl rings introduces C-F vibrational modes. The C-F stretching vibration is known to produce a strong and characteristic absorption in the broad range of 1000-1360 cm⁻¹. ajchem-a.com Its exact position can be influenced by its position on the aromatic ring.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) rings can be further elucidated by analyzing the strong C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹). For the monosubstituted phenyl ring, characteristic bands appear around 690-710 cm⁻¹ and 730-770 cm⁻¹. The meta-disubstituted fluorophenyl ring will also have its own characteristic out-of-plane bending absorptions.

The following table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Urea (-NH-) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Weak-Medium |

| C=O Stretch (Amide I) | Urea (-C=O) | 1680 - 1730 | Strong, Sharp |

| N-H Bend / C-N Stretch (Amide II) | Urea (-NH-C-) | 1550 - 1620 | Medium |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | Variable |

| C-N Stretch / N-H Bend (Amide III) | Urea (-C-N-) | 1200 - 1350 | Medium |

| C-F Stretch | Fluorophenyl Ring | 1000 - 1360 | Strong |

| Aromatic C-H Out-of-Plane Bend | Phenyl Rings | 690 - 900 | Strong |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govchalcogen.ro

For 1-(3-Fluorophenyl)-3-phenylurea, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized over the more electron-rich phenylurea portion, while the LUMO may be distributed across the entire molecule. The presence of the electron-withdrawing fluorine atom at the meta-position of one phenyl ring influences the electron density and orbital energies. This intramolecular charge transfer from the electron-donating parts of the molecule to the electron-accepting parts is crucial for its reactivity. nih.govresearchgate.net The energy gap provides insight into the potential for charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative examples based on similar molecules and are for illustrative purposes.)

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capacity |

| ELUMO | -1.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.0 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These sites represent the primary locations for electrophilic interactions. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the urea's N-H groups, making them the most likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net This analysis is critical for understanding how the molecule interacts with biological receptors or other chemical species.

Theoretical vibrational analysis using DFT allows for the calculation of the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups within the molecule. orientjchem.org These theoretical spectra can be compared with experimental data to confirm the molecular structure.

For this compound, key vibrational modes include the N-H stretching, C=O stretching, C-N stretching, and the aromatic C-H and C-C stretching vibrations. orientjchem.org The presence of the fluorine atom introduces a characteristic C-F stretching vibration, typically observed in the 1360-1000 cm⁻¹ range. ajchem-a.com

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: This table is based on data for phenylurea orientjchem.org and typical values for C-F bonds, provided for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3475 | Stretching of the N-H bonds in the urea (B33335) linkage |

| Aromatic C-H Stretch | 3150-3050 | Stretching of C-H bonds on the phenyl rings |

| C=O Stretch | 1667 | Stretching of the carbonyl double bond |

| C-N Stretch | 1286 | Stretching of the carbon-nitrogen bonds |

| C-F Stretch | 1190 | Stretching of the carbon-fluorine bond |

| N-H Rock | 1175 | In-plane rocking of the N-H group |

Most non-rigid molecules can exist in multiple spatial arrangements, known as conformations. Conformational analysis using DFT helps identify the most stable conformers (those with the lowest energy) and the energy barriers for converting between them. For this compound, rotational barriers around the C-N bonds of the urea bridge are of primary interest.

Table 3: Illustrative Relative Energies of Conformers for this compound (Note: These values are hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) | Stability |

| 1 | 0° (planar) | 0.0 | Most Stable |

| 2 | 90° (twisted) | +5.2 | Transition State |

| 3 | 180° (planar) | +1.5 | Stable |

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. digitellinc.com

MD simulations of this compound, typically in a solvent like water to mimic physiological conditions, can reveal its dynamic conformational flexibility. These simulations show how the molecule transitions between different stable conformations identified through DFT analysis. By analyzing the simulation trajectory, one can understand the timescales of these conformational changes and the influence of the solvent on the molecule's preferred shapes. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations and is crucial for understanding how it might adapt its shape to fit into a binding site of a protein. digitellinc.com

Advanced Quantum Chemical Calculations for Material-Oriented Properties

Beyond basic structural and electronic properties, advanced quantum chemical calculations are performed to predict the suitability of this compound for specialized material applications, such as in non-linear optics and electronics.

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. The first-order hyperpolarizability (β₀) is a key theoretical parameter used to assess a molecule's potential as an NLO material. Large β₀ values are indicative of a significant NLO response. Calculations for phenylurea derivatives are often compared to the known NLO material urea to benchmark their potential. Computational studies on similar molecules suggest that the presence of donor and acceptor groups across the urea bridge can enhance the hyperpolarizability.

Table 2: Calculated Non-Linear Optical Properties

| Parameter | This compound | Urea (Reference) |

| Polarizability (α) [esu] | Data not available | Data not available |

| Hyperpolarizability (β₀) [esu] | Data not available | Data not available |

| Note: Specific calculated values for this compound are not available in the public research literature. |

Bond Dissociation Energy (BDE) calculations help identify the weakest bonds within a molecule, thereby predicting its thermal stability and sites of potential chemical reactivity. In this compound, the N-H and C-N bonds of the central urea moiety are of particular interest. Lower BDE values indicate a bond that is more easily broken. This information is valuable for understanding potential degradation pathways and for designing more stable derivatives.

For applications in organic electronics, a molecule's ability to transport charge is paramount. Charge hopping models are used to assess this property, with two key parameters being the reorganization energy (λ) and the electronic coupling matrix element (transfer integral, V). The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is added or removed. A low reorganization energy is desirable for efficient charge transport. These parameters are calculated for both hole and electron transport to determine if the material is likely to be a p-type or n-type semiconductor.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding affinity and mode of action of a small molecule ligand with the active site of a target protein. Phenylurea derivatives have been investigated as inhibitors for various enzymes and as antagonists for receptors. Docking studies for this compound would involve placing it into the binding pocket of a known biological target and calculating a scoring function, often expressed as a binding energy in kcal/mol, to estimate its binding affinity. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction.

Table 3: Representative Molecular Docking Results

| Biological Target | Binding Energy (kcal/mol) | Interacting Residues |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Note: Specific molecular docking studies targeting this compound are not available in the public research literature. The table represents a typical format for such results. |

Structure Activity Relationships Sar and Lead Optimization

Design Principles for Urea-Based Scaffolds and Fluorophenyl Substitution

The urea (B33335) moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. acs.orgnih.gov Its ability to form key hydrogen bonds with biological targets makes it a valuable component in drug design. mdpi.comfrontiersin.org In the context of 1,3-diaryl ureas, the urea linker acts as a rigid scaffold that orients the two phenyl rings in a specific spatial arrangement, which is often crucial for binding to target proteins. frontiersin.org The planarity of the urea group can be influenced by substitutions on the nitrogen atoms, which in turn affects the molecule's conformational preferences and potential for intermolecular interactions. nih.gov

The introduction of a fluorophenyl group, as seen in 1-(3-Fluorophenyl)-3-phenylurea, is a common strategy in drug design. Fluorine's small size and high electronegativity can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. nih.gov The strategic placement of fluorine atoms can lead to enhanced biological activity and improved pharmacokinetic profiles.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 1,3-diphenylurea (B7728601) derivatives can be finely tuned by modifying the substituents on the phenyl rings. These modifications can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with the target.

Positional Isomerism and Fluorine Atom Placement Effects

The position of the fluorine atom on the phenyl ring can have a dramatic impact on the biological activity of the compound. For instance, studies on different positional isomers of fluorophenyl-containing compounds have shown that even a slight change in the substituent's location can lead to significant differences in potency and selectivity. This is because the position of the fluorine atom determines its interaction with the local environment within the binding pocket of the target protein. The electronic effects of the fluorine atom, whether electron-withdrawing or electron-donating, can also vary depending on its position relative to the urea linker.

Role of Peripheral Ring Substitutions (e.g., Halogen, Alkyl, Heteroaromatic Groups)

Beyond fluorine, the introduction of other substituents on the peripheral phenyl rings can further modulate the activity of 1,3-diphenylurea derivatives.

Halogens: The presence of other halogens, such as chlorine or bromine, can also influence activity. For example, studies on chlorophenyl ureas have shown a correlation between the position of the chlorine atom and the compound's antiproliferative activity. mdpi.com

Alkyl Groups: The addition of alkyl groups can impact the compound's lipophilicity and steric bulk. The size and position of the alkyl group can be critical, with some modifications leading to improved activity while others may be detrimental. nih.gov

The following table summarizes the effects of different substituents on the activity of various urea derivatives, based on findings from several studies.

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | 3-position methyl substituted with Et, allyl, or ethyl acetate | 9–28-fold improvement in activity | nih.gov |

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | 4-position methyl substituted with benzyl, Et, or allyl | Inactive compounds | nih.gov |

| (E)-styryl aryl ureas | m-bromophenyl or p-bromophenyl urea | High antiproliferative activity | mdpi.com |

| Diarylurea Derivatives | Methylsulfonyl pharmacophore at para-position of N-1 phenyl ring | Potent and selective COX-2 inhibition | nih.gov |

Influence of Linker and Core Structure Modifications

The linker connecting the two aryl groups and the core structure itself are critical determinants of a compound's activity.

Linker Flexibility: The flexibility and strain of the linker can significantly impact binding affinity. nih.gov An ideal linker should position the two fragments optimally without introducing excessive conformational flexibility, which could lead to an entropic penalty upon binding. nih.govmdpi.com

Core Structure Modifications: Altering the core urea structure, for instance by creating thiourea (B124793) derivatives, can lead to compounds with different biological activities. nih.govmdpi.com Scaffold hopping, which involves replacing the core structure while retaining essential functionalities, is another strategy to discover novel compounds with improved properties. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comacs.org By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that are most influential for the observed biological effect. nih.gov

For phenylurea herbicides, QSAR studies have revealed that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (E(LUMO)) are major determinants of antibody recognition. nih.gov In other studies, spatial, electronic, and hydrophobicity descriptors have been identified as key factors affecting the toxicity of phenylurea herbicides. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com Molecular docking studies are also often employed in conjunction with QSAR to understand the binding mode of the compounds in the active site of the target. researchgate.net

Strategies for Lead Identification and Optimization

The process of discovering a new drug typically begins with the identification of a "hit" compound, which shows some desired biological activity. This hit is then optimized through a process called lead optimization to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound that can be further developed. danaher.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: As detailed above, systematically modifying the structure of the lead compound and evaluating the effect on its activity is a fundamental approach. patsnap.com

Computational Methods: Techniques like molecular docking, virtual screening, and QSAR modeling are invaluable for predicting how structural modifications might affect target binding and for prioritizing compounds for synthesis. patsnap.com

Pharmacokinetic Optimization: This involves modifying the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com

Scaffold Hopping: Replacing the core structure of the lead compound with a different scaffold while maintaining key binding interactions can lead to novel chemical series with improved properties. patsnap.com

Through iterative cycles of design, synthesis, and testing, researchers can refine the structure of a lead compound to achieve the desired therapeutic profile.

Advanced Methodologies in Drug Discovery and Chemical Biology

Virtual Screening and Computational Drug Design Methodologies

Virtual screening and computational drug design are foundational techniques for the identification and optimization of biologically active molecules. These methods use computer models to predict the interaction between small molecules and a biological target, thereby prioritizing compounds for synthesis and experimental testing. For diaryl urea (B33335) compounds, including 1-(3-Fluorophenyl)-3-phenylurea, these methodologies are critical for exploring potential biological targets and understanding structure-activity relationships (SAR).

Molecular docking is a primary tool in this domain, simulating the binding of a ligand to the active site of a target protein. In studies involving 1,3-disubstituted ureas, molecular docking has been employed to investigate their binding modes within the active sites of enzymes like human soluble epoxide hydrolase (sEH). researchgate.net Such simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Recently, novel urea-based compounds have been identified as having cytotoxic effects and the ability to cross the blood-brain barrier. nih.gov In these studies, in silico modeling was used to confirm Fibroblast Growth Factor Receptor 1 (FGFR1) as a potential molecular target. nih.gov Similarly, phenyl urea derivatives have been designed and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov Computational approaches in these cases help rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For instance, research showed that replacing a phenyl ring with a cyclohexyl or n-hexyl group led to a loss of inhibitory activity, highlighting the importance of the aromatic system for binding, a finding that can be explored and predicted computationally. nih.gov

The starting point for high-quality computational modeling is often an accurate three-dimensional structure of the molecule, which can be obtained via X-ray crystallography. A related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, has been characterized structurally, providing precise bond lengths and angles. nih.gov This type of data is invaluable for building and validating computational models to screen for new biological activities.

| Related Urea Compound Class | Biological Target | Computational Method Applied | Key Finding |

|---|---|---|---|

| 1,3-Disubstituted Ureas | Soluble Epoxide Hydrolase (sEH) | Molecular Docking | Simulation of binding into the enzyme's active site to predict anti-inflammatory activity. researchgate.net |

| Novel Urea-Based Compounds | FGFR1 | In Silico Modeling | Confirmed FGFR1 as a molecular target for compounds designed to treat metastatic breast cancer. nih.gov |

| Phenyl Urea Derivatives | IDO1 | Structure-Activity Relationship (SAR) Analysis | Demonstrated the critical role of the phenyl ring for binding activity compared to aliphatic groups. nih.gov |

| Aryl Pyridin-2-yl Phenylureas | c-MET / VEGFR-2 | Molecular Docking | Predicted binding modes and rationalized the inhibitory activity of newly synthesized apoptosis inducers. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds or discover novel chemical series with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property. spirochem.comnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally or topomerically similar scaffold. nih.gov This technique allows for the exploration of new chemical space while retaining the key binding interactions of the original molecule. nih.gov In the context of this compound, a scaffold hopping approach could involve replacing the central urea linker (-NH-C(O)-NH-) with other moieties that maintain a similar spatial arrangement of the two phenyl rings. For example, in the development of inhibitors for Dual Leucine Zipper Kinase (DLK), a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in improved physicochemical properties and brain penetrance. nih.gov A similar strategy could be envisioned for diaryl ureas to identify novel cores with superior drug-like properties.

Bioisosteric replacement is the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. spirochem.com This is a key tool for fine-tuning the pharmacokinetic or toxicological profile of a lead compound. spirochem.comdrughunter.com The structure of this compound contains several points for potential bioisosteric replacement:

Fluorine Atom: The fluorine on the phenyl ring is a classic bioisostere for a hydrogen atom. It can alter electronic properties and metabolic stability without significantly increasing steric bulk. Other halogen atoms (Cl, Br) or small groups like a methyl (CH₃) or cyano (CN) group could be explored as replacements.

Urea Linker: The urea functional group itself can be replaced by bioisosteres such as thiourea (B124793), guanidine, or amide groups to modulate hydrogen bonding capacity and conformational rigidity.

| Original Moiety in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Fluorine | -H, -Cl, -CH₃, -CN | Fine-tune electronic properties, lipophilicity, and metabolic stability. drughunter.com |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Introduce new interaction points (e.g., H-bond acceptors), alter solubility, and escape existing patent space. drughunter.com |

| Urea Linker | Thiourea, Amide, Squaramide | Modify hydrogen bonding patterns, conformational flexibility, and metabolic stability. spirochem.com |

These strategies are integral to modern drug discovery, enabling the systematic evolution of initial hits into optimized clinical candidates.

Fragment-Based Drug Discovery Applications

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying lead compounds, particularly for challenging biological targets. drughunter.com The method involves screening libraries of low molecular weight compounds (fragments) to identify weak but high-quality binding events, which then serve as starting points for building more potent, drug-like molecules. drughunter.comsygnaturediscovery.com

The diaryl urea motif is a common feature in many kinase inhibitors, and fragments containing this structure can be valuable starting points. A significant finding is that 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, a compound closely related to the subject of this article, is considered an important activated fragment of sorafenib (B1663141) derivatives. nih.gov Sorafenib is a multi-kinase inhibitor, and this connection suggests that fluorophenyl urea fragments could be effective probes for the kinase family of enzymes.

An FBDD campaign might utilize this compound or its constituent parts as fragments. For example:

3-Fluoroaniline (B1664137): Could be screened to find initial interactions in a target's binding pocket, which could then be elaborated upon.

Phenylurea: This fragment could establish key hydrogen bonds, with subsequent optimization of the attached aromatic groups.

In a practical example, SAR studies on a series of urea-based analogs targeting FGFR1 utilized a fragment-based approach to systematically modify three regions of a hit compound: the "head" (monophenyl moiety), the urea linker, and the "tail" (diphenyl moiety). nih.gov This allowed for a detailed exploration of the chemical space around the initial hit to understand the key features responsible for its cytotoxic activity. nih.gov The success of FBDD relies on the principle that smaller molecules can explore chemical space more efficiently and often form higher-quality interactions that can be optimized into potent leads. drughunter.com

| Fragment | Potential Utility in FBDD | Relevant Example/Context |

|---|---|---|

| This compound | As a larger fragment or initial hit for optimization. | The diaryl urea structure is common in kinase inhibitors. |

| 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea | Identified as an activated fragment of sorafenib derivatives. nih.gov | Demonstrates the utility of fluorophenyl urea fragments in targeting kinases. nih.gov |

| 3-Fluoroaniline | A smaller fragment to probe for initial binding interactions. | Could identify a "foothold" in a binding site for subsequent fragment growing or linking. |

| Phenylurea | A core fragment to establish key hydrogen-bonding networks. | Commonly used as a central scaffold in medicinal chemistry campaigns. |

Future Research Directions and Perspectives

Development of Novel Fluorophenyl Urea (B33335) Analogues with Enhanced Specificity and Potency

The development of new analogues of 1-(3-fluorophenyl)-3-phenylurea is a promising avenue for enhancing therapeutic potential. The key objective is to modify the parent structure to achieve greater potency against known targets and higher specificity, thereby reducing off-target effects. Research in this area will likely involve systematic structure-activity relationship (SAR) studies to understand how different functional groups at various positions on the phenyl rings influence biological activity.

One area of significant interest is the development of fluorophenyl urea derivatives as kinase inhibitors. nih.govnih.gov For instance, the diaryl urea scaffold is a well-established pharmacophore in numerous kinase inhibitors, where the urea moiety typically forms crucial hydrogen bonds with the kinase hinge region. Future work could involve the synthesis of a library of this compound derivatives with additional substitutions on either phenyl ring. For example, adding larger hydrophobic groups or moieties capable of forming additional hydrogen bonds could enhance binding affinity and selectivity for specific kinase targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Kinase insert Domain-containing Receptor (KDR). nih.govnih.gov

Another important direction is the optimization of these analogues as inhibitors of enzymes involved in cancer immunotherapy, such as Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Phenylurea derivatives have shown potent IDO1 inhibitory activity. nih.gov Future research could focus on modifying the this compound scaffold to improve interactions with the heme cofactor and surrounding residues in the IDO1 active site. The introduction of different halogen atoms or other electron-withdrawing groups on the phenyl rings could be explored to fine-tune the electronic properties and improve inhibitory potency. nih.gov

The table below illustrates the inhibitory activities of some substituted phenylurea analogues against IDO1, providing a basis for the rational design of future derivatives of this compound.

| Compound ID | Substitution on Phenyl Ring | IDO1 IC50 (µM) |

| i3 | p-chloro | 5.687 |

| i18 | p-fluoro | 5.475 |

| i19 | p-bromo | 4.077 |

| i16 | o,p-difluoro | No inhibition |

| i17 | o,p-dichloro | No inhibition |

Data sourced from a study on phenyl urea derivatives as IDO1 inhibitors. nih.gov

This data suggests that para-substitution on the phenyl ring is preferred for IDO1 inhibitory activity, and different halogen substitutions can modulate the potency. nih.gov These findings provide a clear rationale for synthesizing and testing para-substituted analogues of this compound.

Exploration of New Biological Targets and Therapeutic Areas

While much of the current research on phenylurea derivatives has focused on oncology, the versatility of this chemical scaffold suggests potential applications in other therapeutic areas. Future research should aim to identify and validate novel biological targets for this compound and its analogues.

High-throughput screening of compound libraries containing fluorophenyl urea derivatives against a wide range of biological targets could uncover unexpected activities. This could lead to the repositioning of these compounds for new indications. For example, given that some urea derivatives exhibit antimicrobial or anti-inflammatory properties, it would be worthwhile to investigate the potential of this compound analogues in these areas.

Furthermore, the exploration of novel targets within the field of oncology remains a priority. Beyond kinase and IDO1 inhibition, fluorophenyl urea derivatives could be designed to target other key proteins involved in cancer cell proliferation, survival, and metastasis. For instance, designing analogues that can disrupt protein-protein interactions or target epigenetic modulators represents a promising frontier. The development of dual-target inhibitors, where a single molecule is designed to inhibit two distinct but complementary pathways, is another attractive strategy. For example, a dual inhibitor of c-MET and VEGFR-2 could offer a more comprehensive blockade of tumor growth and angiogenesis. nih.gov

The antiproliferative activity of various diarylurea compounds against different cancer cell lines, as shown in the table below, highlights the broad potential of this class of molecules and suggests that analogues of this compound could be effective against a range of cancers.

| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 5a | SK-MEL-5 (Melanoma) | 146.1 |

| 5a | A498 (Renal Cancer) | 100+ |

| 5d | K-562 (Leukemia) | 98.2 |

| 5d | MDA-MB-468 (Breast Cancer) | 100+ |

Data is for representative diarylurea derivatives from a study on their antiproliferative activity. researchgate.netnih.gov

These potent activities against various cancer cell lines underscore the importance of screening this compound and its future analogues against a diverse panel of cancer types to identify new therapeutic opportunities. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel this compound analogues will be significantly enhanced by the integration of advanced computational and experimental methodologies. Computer-aided drug design (CADD) techniques can accelerate the discovery process by predicting the binding affinities and modes of new compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking studies can be employed to simulate the interaction of designed analogues with the three-dimensional structures of target proteins. nih.gov This allows for the in-silico evaluation of how different substituents on the this compound scaffold affect binding to the active site. For example, docking simulations can help in designing derivatives with improved interactions with key amino acid residues in a kinase ATP-binding pocket or the active site of IDO1.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues.

In addition to computational methods, advanced experimental techniques will play a crucial role. For instance, the use of biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of new analogues with their target proteins. Furthermore, structural biology techniques like X-ray crystallography can be used to obtain high-resolution structures of lead compounds in complex with their targets, providing invaluable insights for further optimization.

The synergy between computational predictions and experimental validation will be key to the efficient development of the next generation of therapeutics based on the this compound scaffold. This integrated approach will facilitate a more targeted and efficient drug discovery process, ultimately leading to the development of more potent, selective, and effective medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.